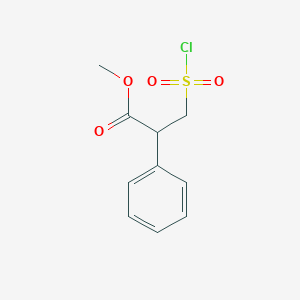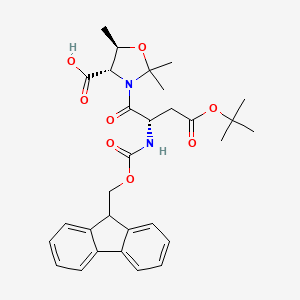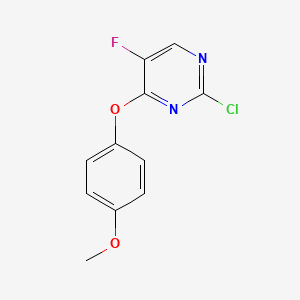
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Overview
Description
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine, also known as CFMP, is an organic compound that has been used for a variety of scientific applications. CFMP is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and is one of the most studied compounds of its kind. CFMP has been used in a variety of fields, including biochemistry, pharmacology, and materials science.
Scientific Research Applications
Synthesis and Chemical Analysis
- Pyrimidine derivatives, including structures similar to 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine, are central to medicinal and pharmaceutical research due to their role in forming biologically active compounds. For example, the efficient synthesis of related pyrimidine core structures has been optimized for the development of new classes of antibacterial agents (Rosen, German, & Kerns, 2009). These syntheses often involve complex reactions aimed at creating compounds with potential antibacterial properties.
Quantum Chemical Calculations and Structural Analysis
- Detailed structural analysis and quantum chemical calculations have been performed on pyrimidine derivatives to understand their molecular geometry, electronic structure, and intermolecular interactions (Gandhi et al., 2016). Such studies contribute to the pharmaceutical applications of these compounds by providing insights into their molecular behavior and interaction mechanisms.
Biological Activity and Potential Therapeutic Applications
- Research into pyrimidine derivatives extends into exploring their potential therapeutic applications, including their role as anticancer agents (Zhang et al., 2019). The synthesis of specific pyrimidine intermediates is crucial for the development of small molecule drugs targeting various cancers.
Drug Design and Analgesic Agents
- The design and synthesis of novel pyrimidine-based compounds have been pursued for their potential as anti-inflammatory and analgesic agents. Studies have shown that specific substitutions on the pyrimidine ring can enhance these activities, highlighting the importance of chemical modifications in drug development (Muralidharan, James Raja, & Deepti, 2019).
properties
IUPAC Name |
2-chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-16-7-2-4-8(5-3-7)17-10-9(13)6-14-11(12)15-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQVSNZAAAOJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

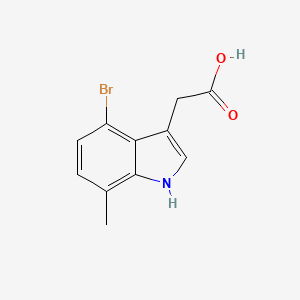
![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)
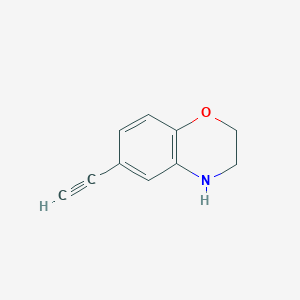
![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)
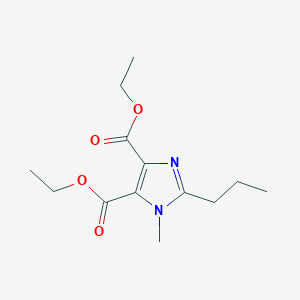
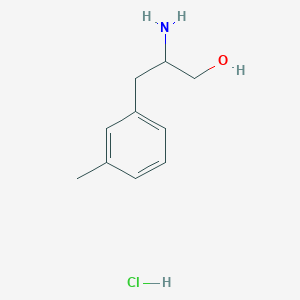
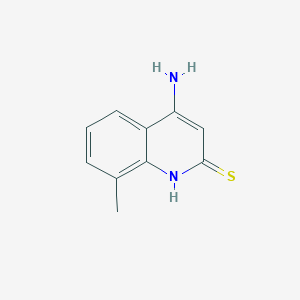
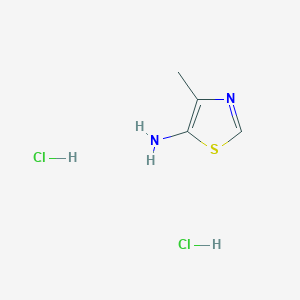

![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)

